Product packaging for Emicymarin(Cat. No.:CAS No. 514-42-1)

Emicymarin

Cat. No.: B1201938
CAS No.: 514-42-1
M. Wt: 550.7 g/mol
InChI Key: MABTYQWWFMMYTE-WQRGQTCUSA-N
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Description

Historical Context and General Significance of Cardiac Glycosides in Natural Product Research

The use of plants containing cardiac glycosides for medicinal purposes dates back centuries. nih.govnih.gov Perhaps the most well-known example is the foxglove plant (Digitalis purpurea), which was famously documented by English physician William Withering in 1785 for its efficacy in treating dropsy, a condition now known as edema associated with congestive heart failure. nih.govnih.gov This early application marked a pivotal moment in the history of medicine and pharmacology, demonstrating the profound therapeutic potential of plant-derived compounds. nih.gov

The isolation and structural elucidation of active compounds like digitoxin (B75463) and digoxin from Digitalis species spurred significant interest in natural product chemistry. nih.gov For decades, these plant-derived molecules were indispensable in the management of heart conditions. researchgate.netnih.gov The study of cardiac glycosides has not only yielded important medicines but has also provided crucial tools for understanding fundamental physiological processes, such as the function of the cellular sodium-potassium ATPase pump (Na+/K+-ATPase), which is the primary molecular target for this class of compounds. nih.govresearchgate.net This extensive research has cemented the importance of cardiac glycosides in the development of pharmacology and natural product science. researchgate.net

Classification and Structural Overview of Emicymarin (B1205246) as a Cardenolide

Cardiac glycosides are structurally defined by two main parts: a steroid nucleus known as an aglycone (or genin) and a sugar moiety (glycone). researchgate.net They are broadly classified into two groups based on the type of lactone ring attached at the C-17 position of the steroid core: cardenolides and bufadienolides. nih.gov

This compound belongs to the cardenolide class, which is characterized by a five-membered unsaturated lactone ring (a butenolide) at the C-17 position. nih.gov The steroid nucleus itself has a specific stereochemistry that is crucial for its biological activity. This compound's molecular formula is C30H46O9. A key structural feature of this compound is the beta-configuration of the furanone (lactone) ring at the C-17 position (17ß). This is the typical configuration for most biologically active cardenolides and is a significant determinant of the molecule's ability to inhibit the Na+/K+-ATPase enzyme. Its stereoisomer, allo-emicymarin, with an alpha-configuration at C-17 (17α), is a substantially weaker inhibitor.

Table 1: Structural and Chemical Properties of this compound
PropertyDetails
Molecular FormulaC30H46O9
Compound ClassCardenolide (Cardiac Glycoside)
Core StructureSteroid nucleus (aglycone) with an attached sugar moiety (glycone)
Defining FeatureFive-membered unsaturated lactone (butenolide) ring at C-17
Key Stereochemistry17ß-configuration of the lactone ring

Natural Occurrence and Biosynthetic Origin of this compound in Plant Species

This compound, like other cardenolides, is a secondary metabolite produced by plants, believed to serve as a defense mechanism against herbivores. nih.gov While the specific plant source for this compound is not extensively documented in readily available literature, cardenolides are frequently isolated from a variety of plant families, including Apocynaceae, Scrophulariaceae, and Ranunculaceae. nih.gov

Notably, the genus Adonis, belonging to the Ranunculaceae family, is a rich source of diverse cardenolides. frontiersin.org Species such as Adonis amurensis and Adonis multiflora have been extensively studied, leading to the isolation of numerous cardiac glycosides, including cymarin (B190896), cymarol, and various amurensiosides. nih.govfrontiersin.orgnih.govnih.gov The phytochemical investigation of these plants involves extraction from plant parts, often the roots, followed by chromatographic techniques to separate and identify individual compounds. nih.govnih.gov Given the chemical diversity within this genus, it is plausible that this compound originates from a species within the Adonis genus or a closely related one.

The biosynthesis of cardenolides in plants is a complex enzymatic process starting from cholesterol. The pathway involves a series of oxidations, hydroxylations, and isomerizations of the steroid core, followed by the attachment of the characteristic lactone ring and subsequent glycosylation, where sugar units are added to the aglycone.

Table 2: Plant Genera Known for Producing Cardenolides
GenusPlant FamilyExamples of Isolated Cardenolides
DigitalisScrophulariaceaeDigitoxin, Digoxin
AdonisRanunculaceaeCymarin, Cymarol, Amurensiosides
StrophanthusApocynaceaeOuabain (B1677812), k-Strophanthin
ConvallariaAsparagaceaeConvallatoxin (B1669428)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O9 B1201938 Emicymarin CAS No. 514-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

514-42-1

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

IUPAC Name

3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3/t16?,18-,19+,20?,21?,23-,24?,25?,26-,27+,28+,29-,30-/m0/s1

InChI Key

MABTYQWWFMMYTE-WQRGQTCUSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O

Isomeric SMILES

CC1[C@@H](C(C([C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O

Synonyms

emicymarin

Origin of Product

United States

Advanced Structural Characterization and Elucidation Methodologies of Emicymarin

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic techniques are indispensable tools for the thorough structural elucidation of complex natural products like Emicymarin (B1205246), providing detailed insights into their atomic connectivity, functional groups, and three-dimensional arrangements. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining valuable structural information about glycosides, including the configuration of the glycosidic bond and the intricate details of the aglycone structure. nih.gov High-resolution Fourier Transform NMR (FT-NMR) spectroscopy is frequently employed for the structure elucidation of bioactive compounds. Various advanced NMR pulse techniques are utilized for precise structural assignments, such as Distortionless Enhancement by Polarization Transfer (DEPT), J-modulation, Insensitive Nuclei Enhanced by Polarization Transfer (INEPT), and Attached Proton Test (APT). Furthermore, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) are crucial for establishing connectivity and relative stereochemistry. For instance, 1H NMR can confirm the identity of hydrogenation products, and NOESY spectra are particularly useful for indicating spatial proximity between atoms, thereby confirming stereochemical configurations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) plays a vital role in determining the molecular weight of this compound and analyzing its characteristic fragmentation patterns, which are essential for deducing its structural components. This compound has a molecular formula of C₃₀H₄₆O₉ and a monoisotopic mass of 550.3142 Da. uni.lu The identification of components through MS relies on comparing the molecular structure, molecular mass, and fragmentation patterns of unknown compounds with those of known components stored in databases like the National Institute of Standards and Technology (NIST) library. Mass spectrometry can reveal quasi-molecular ions, providing crucial information about the intact molecule.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₄₆O₉PubChem uni.lu
Monoisotopic Mass550.3142 DaPubChem uni.lu
Compound ClassCardenolide Glycoside uni.lu
Aglycone MoietyCardenolide uni.lu
Glycosidic Moiety6-deoxy-3-O-methyl-D-galactopyranose (Digitalose) uni.lunih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a premier experimental science for determining the atomic and molecular structure of crystalline solids, providing a three-dimensional picture of electron density and atomic positions, including absolute stereochemistry. This technique relies on the diffraction of X-rays by the ordered lattice of a crystal. By measuring the angles and intensities of the diffracted X-rays, crystallographers can precisely determine the arrangement of atoms, chemical bonds, and stereochemical configurations. While X-ray crystallography has been instrumental in elucidating the structures of numerous biological molecules and related steroid glycosides, such as confirming the correct stereochemistry of uzarigenin (B199929) and allo-uzarigenin, specific X-ray crystallographic data for this compound itself was not found in the provided search results. Nonetheless, it remains a powerful and definitive method for absolute stereochemistry determination when suitable crystals can be obtained.

Analysis of Stereochemical Configuration and Isomeric Forms (e.g., this compound vs. Allo-Emicymarin)

The stereochemical configuration of this compound is a critical aspect of its identity and biological function. This compound exists as a stereoisomer with Allo-Emicymarin. The primary stereochemical distinction between this compound and Allo-Emicymarin lies in the configuration at the C17 position of the steroid nucleus. This compound features the butenolide functionality at C17 in the β-configuration, which is characteristic of most cardenolides. In contrast, Allo-Emicymarin possesses the butenolide functionality at C17 in the α-configuration.

This subtle yet significant difference in stereochemistry profoundly impacts their biological activities. For instance, studies have confirmed that Allo-Emicymarin (17α) exhibits substantially weaker inhibitory activity on the sodium pump/ATP-ase compared to this compound (17β). This highlights the crucial role of stereochemical precision in the pharmacological profiles of cardiac glycosides.

Table 2: Stereochemical Comparison of this compound and Allo-Emicymarin

CompoundStereochemistry at C17 (Butenolide Functionality)Biological Activity (Sodium Pump/ATP-ase Inhibition)
This compoundβ-configurationMore efficacious inhibitor
Allo-Emicymarinα-configurationWeaker inhibitor

Biosynthetic Pathways and Precursor Incorporation Studies of Emicymarin

General Steroid Biosynthesis Leading to Cardenolide Aglycones

The journey to forming the complex structure of cardiac glycoside aglycones, the non-sugar portion of the molecule, begins with fundamental building blocks within the organism. The widely accepted pathway initiates with acetyl-CoA and proceeds through a series of well-established intermediates.

The foundational pathway is as follows:

Acetate → Mevalonate → Isopentenyl pyrophosphate → Squalene → Cholesterol

This sequence, known as the mevalonate pathway, is a conserved route for the synthesis of all steroids and triterpenoids. Cholesterol is a critical branch-point metabolite. researchgate.net In the context of cardiac glycoside synthesis, cholesterol serves as the primary precursor. researchgate.net

The conversion of cholesterol into pregnenolone is a pivotal and often rate-limiting step. This reaction involves the cleavage of the cholesterol side chain and is catalyzed by a specialized cytochrome P450 enzyme known as the cholesterol side-chain cleavage enzyme (P450scc). nih.govnih.gov Pregnenolone is widely regarded as the committed precursor for all steroid hormones and, crucially, for the biosynthesis of cardenolide and bufadienolide aglycones. researchgate.netnih.gov From pregnenolone, a series of oxidations, reductions, and isomerizations modify the steroid nucleus to create the specific aglycone scaffold. For cardenolides, key enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone 5β-reductase (P5βR) have been identified as essential catalysts in downstream modifications. nih.gov

Table 1: Key Precursors in General Steroid and Cardenolide Aglycone Biosynthesis

Precursor Role
Acetyl-CoA Initial building block
Mevalonic Acid Intermediate derived from Acetyl-CoA
Squalene Triterpenoid intermediate, precursor to sterols
Cholesterol Key sterol precursor for cardiac glycosides
Pregnenolone Committed precursor after cholesterol side-chain cleavage

Proposed Enzymatic Steps and Intermediates in Emicymarin (B1205246) Formation

This compound is a bufadienolide, distinguished by a six-membered lactone ring at the C-17 position of the steroid core and, notably, the absence of a hydroxyl group at the C-14 position. nih.gov While direct precursor incorporation studies for this compound are not extensively documented, its biosynthetic pathway can be inferred from studies on other bufadienolides and related steroids.

The biosynthesis is presumed to follow the initial steps outlined above, starting from cholesterol and proceeding to pregnenolone. researchgate.netnih.gov From pregnenolone, the pathway diverges from that of many common cardenolides. The formation of the C24 bufadienolide skeleton, including the two additional carbons of the lactone ring, is a key area of investigation. It is hypothesized that a C21 steroid intermediate, such as pregnenolone, is further modified by the addition of a two-carbon unit, although the precise mechanism and enzymatic machinery remain largely unknown.

A critical feature of this compound is the lack of C-14 hydroxylation. In many other cardiac glycosides, this position is hydroxylated by specific cytochrome P450 enzymes. researchgate.net For example, CYP11411 from Calotropis gigantea and CYP44476 from the toad Bufo gargarizans have been identified as C-14α hydroxylases. researchgate.net The absence of the C-14 hydroxyl group in this compound suggests either that this hydroxylation step does not occur, or that a subsequent dehydroxylation or alternative pathway is active.

The stereochemistry at the C-17 position is also crucial for biological activity. This compound possesses a β-configuration for the lactone ring attachment, which is associated with higher inhibitory activity on the Na+/K+-ATPase pump compared to its α-configured isomer, allo-emicymarin. nih.gov This stereospecificity is determined by the enzymes involved in the final stages of lactone ring formation and attachment.

Table 2: Proposed Enzyme Classes in Bufadienolide Biosynthesis

Enzyme Class Proposed Function
Cytochrome P450scc Conversion of Cholesterol to Pregnenolone
Dehydrogenases/Reductases Modification of steroid core hydroxyl and keto groups
Isomerases Alteration of double bond positions in the steroid rings
P450 Hydroxylases Hydroxylation of the steroid core (though absent at C-14 in this compound)

Comparative Biosynthesis with Related Cardiac Glycosides and Bufadienolides

The biosynthesis of this compound can be better understood by comparing it with the pathways of other cardiac steroids. The primary division within cardiac glycosides is between cardenolides and bufadienolides. researchgate.netdifferencebetween.com

Cardenolides vs. Bufadienolides: The most fundamental difference lies in the C-17 substituent. Cardenolides, such as digitoxigenin (B1670572), feature a five-membered butenolide (α,β-unsaturated γ-lactone) ring and a C23 steroid skeleton. differencebetween.com In contrast, bufadienolides, including this compound, possess a six-membered α-pyrone (doubly unsaturated δ-lactone) ring and a C24 skeleton. researchgate.netnih.gov This structural divergence implies distinct enzymatic pathways for the formation of the lactone ring. While both pathways originate from cholesterol and likely share the intermediate pregnenolone, the subsequent steps that build the lactone ring must differ. researchgate.netnih.gov

Source and Evolution: Cardenolides are exclusively found in plants. differencebetween.com Bufadienolides, however, are produced by both plants (e.g., in the family Crassulaceae) and animals, most famously in the venom of toads (genus Bufo). differencebetween.comthecontentauthority.com This wider distribution suggests that the biosynthetic machinery for bufadienolides may have evolved independently on multiple occasions.

Steroid Core Modifications: A key point of comparison is the hydroxylation pattern of the steroid nucleus. A hydroxyl group at the C-14β position is a characteristic feature of most clinically relevant cardenolides (e.g., digoxin) and many bufadienolides (e.g., bufalin). researchgate.net This C-14 hydroxyl group is considered crucial for the typical cardiotonic activity. This compound's lack of this functional group makes it an atypical bufadienolide and suggests a significant deviation in its biosynthetic pathway from these more common cardiac glycosides. nih.gov The enzymes responsible for C-14 hydroxylation in other species are absent or inactive in the biosynthesis of this compound.

Table 3: Comparative Features of Cardenolide and Bufadienolide Biosynthesis

Feature Cardenolides (e.g., Digitoxigenin) Bufadienolides (e.g., this compound)
Origin Plants only differencebetween.com Plants and Animals thecontentauthority.com
Carbon Skeleton C23 C24 differencebetween.com
C-17 Lactone Ring 5-membered (butenolide) researchgate.net 6-membered (α-pyrone) researchgate.net
Common Precursor Cholesterol / Pregnenolone researchgate.net Cholesterol / Pregnenolone researchgate.netresearchgate.net

| C-14 Hydroxylation | Typically present | Absent in this compound nih.gov |

Chemical Synthesis and Derivatization Strategies for Emicymarin and Analogues

Total Synthesis Approaches to the Emicymarin (B1205246) Core Structure

Total synthesis strategies for cardenolides aim to construct the entire molecular framework from basic chemical building blocks, providing access to the core steroid structure and enabling the introduction of specific functionalities. While a direct total synthesis of this compound itself is not extensively detailed in the provided search results, the total synthesis of related cardenolides such as (+)-digitoxigenin and ouabagenin (B150419) illustrates the complexity and methodologies involved acs.orgacs.orgnih.govrsc.org.

Key Total Synthesis Approaches for Cardenolides:

Cardenolide AglyconeKey Synthetic StrategiesNotable FeaturesReference
(+)-DigitoxigeninIntramolecular [4+2] cycloaddition, elaboration of ring D, stereoselective butenolide formationFirst total synthesis of a natural cardenolide, 29 steps from Wieland-Miescher ketone acs.orgacs.orgumich.edu
OuabageninDiels-Alder reaction, intermolecular acetal (B89532) formation, intramolecular radical and aldol (B89426) reactions, Stille coupling for butenolideConvergent synthesis assembling AB-ring, D-ring, and butenolide moieties; highly oxygenated structure nih.govrsc.org
19-Hydroxysarmentogenin, Trewianin AglyconeEnantioselective organocatalytic oxidation, diastereoselective Michael reaction, one-pot reduction/transpositionConcise and scalable assembly of functionalized intermediate, rapid access to C11- and C19-oxygenated cardenolides nih.gov
Acospectoside A, Acovenoside BMukaiyama hydration for 14β-OH, Stille coupling for C17-butenolideDelicate introductions of oxygenation and glycosidic moieties researchgate.net

These syntheses often involve the construction of the C/D ring system with the characteristic cis-fusion and the introduction of the tertiary hydroxyl group at C-14, which is crucial for cardenolide activity acs.orgacs.org. The butenolide moiety at C-17 is typically installed in its thermodynamically less stable β-orientation acs.orgacs.org.

Semisynthetic Modifications and Transformations from Natural Precursors

Semisynthesis offers an alternative route to cardenolides and their analogues, leveraging the availability of natural steroid precursors. This approach often involves fewer steps and can be more efficient than total synthesis for certain targets.

Examples of Semisynthetic Approaches:

Uzarigenin (B199929) and Allo-uzarigenin: A concise semisynthesis of these natural cardenolides was achieved starting from readily available epi-androsterone. This involved the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation and the installation of the butenolide ring at C-17 using a Stille cross-coupling reaction, followed by stereoselective hydrogenation rsc.orgrsc.orgrsc.org.

Digitoxigenin (B1670572): Semisynthesis of (+)-digitoxigenin has been accomplished from precursors like 11α-acetoxyprogesterone researchgate.netresearchgate.net.

Derivatization of Existing Cardenolides: Semisynthetic cardenolide analogs, such as AMANTADIG, have been derived from digitoxigenin by coupling an amantadine (B194251) moiety to the C3 position iiarjournals.orgiiarjournals.org. For this compound, semisynthesis could involve the attachment of the digitalose (B1209599) sugar to a pre-formed cardenolide aglycone or modifications of the aglycone or sugar part of existing cardenolides.

Stereocontrolled Synthesis of this compound Isomers and Epimers

Stereocontrol is paramount in cardenolide synthesis due to the numerous chiral centers and the specific spatial arrangements required for biological activity. This compound, like other cardenolides, possesses a complex stereochemistry including the C/D cis-ring junction, the 14β-hydroxyl group, and the 17β-oriented butenolide acs.orgacs.orgnih.gov.

Key Stereocontrol Strategies:

C-14β-Hydroxyl Introduction: The stereoselective introduction of the C-14β-hydroxyl group is a critical step. Methods like Mukaiyama oxidation or hydration have been employed to achieve this stereochemistry nih.govresearchgate.netrsc.orgrsc.org. For instance, in the synthesis of ouabagenin, a highly diastereoselective Mukaiyama hydration furnishes the requisite cis C/D ring junction nih.gov. Stereoselective hydroboration of the Δ8(14) double bond can also lead to controlled functionalization at C-14 tandfonline.com.

C-17 Butenolide Stereochemistry: The installation of the butenolide ring at C-17 with the correct β-orientation is also crucial. Stille cross-coupling reactions followed by stereoselective hydrogenation have been utilized to achieve this rsc.orgresearchgate.netrsc.orgrsc.org. The importance of stereochemistry is underscored by the observation that allo-emicymarin (17α-furone attachment) exhibits substantially weaker inhibitory activity on the sodium pump compared to this compound (17β-furone attachment) researchgate.netresearchgate.net.

Regioselective Functionalization and Derivatization Methodologies

Regioselective functionalization is essential for modifying specific hydroxyl groups on the cardenolide steroid core or its attached sugar moiety without affecting others. This is particularly challenging given the presence of multiple hydroxyl groups with similar reactivity.

Approaches for Regioselective Functionalization:

Enzymatic Acylation: Lipases, such as Novozym 435 and Lipase PS, have been successfully used for the regioselective esterification of cardiac glycosides like digitoxin (B75463) and digoxin. These enzymes can selectively acylate specific hydroxyl groups on the terminal sugar units (e.g., 4'''-OH of digitoxose (B191001) or 6''''-OH of glucose) mdpi.comdntb.gov.ua. This enzymatic approach offers a mild and selective method for preparing specific derivatives.

Transient Protecting Groups: While not explicitly detailed for this compound in the provided search results, strategies involving transient protecting groups or organocatalytic protocols have been developed for site-selective acylation of complex polyols and carbohydrates, which are relevant for the sugar moiety of this compound mdpi.comdntb.gov.uad-nb.info.

Challenges in Steroid Core Functionalization: Achieving selective hydroxylation at certain positions, such as C-14, can be challenging via conventional chemical functionalization methods due to steric hindrance researchgate.net.

Novel Synthetic Methodologies Applicable to Cardenolide Construction (e.g., Suzuki Coupling, Ring Expansion)

Modern synthetic organic chemistry has introduced powerful methodologies that are increasingly applied to the construction of complex natural products like cardenolides.

Suzuki Cross-Coupling Reaction: This palladium-catalyzed cross-coupling reaction is a versatile tool for forming carbon-carbon bonds between organoboronic acids and organic halides. It has been widely applied in the synthesis of various complex molecules, including flavonoids mdpi.comscirp.org. In the context of cardenolide synthesis, the Suzuki cross-coupling reaction, along with the Stille cross-coupling, has been explicitly utilized for the installation of the butenolide ring at the C-17 position of the steroid core rsc.orgresearchgate.netrsc.orgrsc.orgrsc.orgresearchgate.netresearchgate.net. Its mild conditions and compatibility with various functional groups make it highly suitable for these complex syntheses mdpi.com.

Ring Expansion Strategies: While not directly cited for this compound synthesis in the provided search results, ring expansion reactions are significant in the synthesis of medium-sized rings, which are often found in complex natural products and are crucial for drug discovery researchgate.netmdpi.com. These reactions enable the efficient creation of molecular structures that are difficult to achieve through direct cyclization due to thermodynamic and entropic factors researchgate.netmdpi.com. For cardenolide construction, ring expansion could potentially be explored in future research to generate novel steroid scaffolds or to access challenging ring systems within the cardenolide framework, thereby diversifying the chemical space for exploring new bioactive compounds researchgate.net.

Structure Activity Relationship Sar Studies and Molecular Design of Emicymarin Analogues

Principles of SAR in Cardenolide Research

Cardenolides are a class of cardiac glycosides characterized by a C23 steroidal nucleus and an α,β-unsaturated γ-lactone (butenolide) ring attached at the C-17 position. researchgate.netfrontiersin.org Their primary mechanism of action involves the potent inhibition of the Na+/K+-ATPase transmembrane protein, an enzyme vital for maintaining cellular ion gradients. researchgate.netnih.govfrontiersin.orgontosight.aiontosight.aipeerj.comnuph.edu.uanih.govmdpi.comresearchgate.net This inhibition leads to an increase in intracellular sodium and subsequently calcium levels, impacting cellular processes, particularly in cardiac muscle contraction. ontosight.ainuph.edu.uanih.govmdpi.com

Impact of Glycosidic Linkage and Sugar Moiety on Biological Activity

The sugar moiety, typically linked to the C-3 position of the steroidal aglycone via a glycosidic bond, plays a crucial role in modulating the biological activity of cardenolides. ontosight.aiontosight.ainuph.edu.uamdpi.comnih.gov While the aglycone (the non-sugar part) is responsible for the intrinsic biological activity, the sugar unit influences the compound's potency, solubility, and pharmacokinetic/pharmacodynamic properties, including absorption and membrane diffusion. acs.orgnuph.edu.uanih.gov

Table 1: Impact of Sugar Moiety on Cardenolide Activity

Structural Feature (Sugar Moiety)Impact on Biological ActivityReference
Presence of sugar moietyEnhances activity, modulates polarity, affects solubility, stability, and pharmacokinetic/pharmacodynamic properties. Glycosides often more active than genins. mdpi.comacs.orgontosight.ainuph.edu.uamdpi.comnih.govnih.gov
Rhamnose residueCan enhance potency. mdpi.comnih.govnih.gov
Mannose residueMay not significantly affect potency. nih.gov
6-deoxy-3-O-methyl-D-galactopyranose (in Emicymarin)Crucial for biological activity. ontosight.ai

Role of Steroidal Core Modifications on Activity Profile

The steroidal core of cardenolides is the fundamental scaffold for their biological activity, acting as the pharmacophore necessary for receptor recognition. researchgate.net Modifications to this core significantly influence the activity profile. A characteristic feature of many cardiac glycosides, including cardenolides, is the cis-fusion of the A/B and C/D rings, which contrasts with the trans-connection found in many other steroids and is important for maximizing activity. nuph.edu.uanih.govscientiaricerca.com

Hydroxyl groups at specific positions on the steroidal core are also critical. The presence of a β-configured tertiary alcohol at C-14 is a common and important feature, and often at C-5 as well. nih.govnih.govnih.govbiorxiv.orgrsc.org While the C-14β-hydroxyl group is not always essential for inotropic activity, its replacement by a hydrogen atom can considerably decrease potency. mdpi.com Studies on the antiproliferative activity of cardenolides have shown that modifications in the C and D steroidal rings can affect their efficacy, suggesting that these rings should ideally remain without modifications for optimal activity against certain cell lines. researchgate.netnih.gov Furthermore, the C-19 position, which can bear an aldehyde or methyl group, has been identified as important for antiviral efficacy. nih.govasm.org

Stereochemical Influence on Biological Efficacy (e.g., C17 Configuration)

Stereochemistry plays a pivotal role in the biological efficacy of cardenolides. The configuration of the lactone ring at C-17 is particularly important, with the β-configuration being a required or at least favorable structural element for cardiac activity. mdpi.comfrontiersin.orgnuph.edu.uanih.govnih.govrsc.orgasm.orgacs.orgrsc.org The stereochemical arrangement of the fused rings also contributes significantly. For instance, the activity is maximized when the A, B, C, and D rings are in a cis, trans, cis configuration, with the C and D rings specifically being cis-fused. nuph.edu.uascientiaricerca.com Some cardenolides, like uzarigenin (B199929), feature a trans A/B ring junction, while others, such as digitoxin (B75463), have cis-fused A/B rings. rsc.org

The C-14β-hydroxyl group is another critical stereochemical feature. mdpi.comnih.govnih.govrsc.org Variations in stereochemistry at C-17, such as changing from 17β to 17α, can lead to a substantial decrease in potency (e.g., a 20-fold decrease). mdpi.combiorxiv.orgasm.org The stereochemical configuration at carbon 5 of the steroid core can also vary among cardenolides and is determined by specific enzymes in their biosynthesis, influencing their defensive profiles. biorxiv.orgbiorxiv.org

Computational and In Silico Approaches in This compound (B1205246) SAR Analysis

Computational and in silico approaches have become indispensable tools in modern drug discovery and SAR analysis, allowing for the prediction of biological activity and optimization of lead compounds like this compound analogues without extensive experimental synthesis. researchgate.netpeerj.comresearchgate.netneliti.comcabidigitallibrary.orgnih.govresearchgate.netjcdr.net

Molecular docking is a computational method used to predict the preferred orientation of a ligand (e.g., this compound or its analogues) when bound to a target protein (e.g., Na+/K+-ATPase). peerj.comresearchgate.netcabidigitallibrary.orgnih.govresearchgate.netresearchgate.net This technique provides insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the binding site. peerj.comresearchgate.netnih.gov

For cardenolides, molecular docking studies have been extensively used to understand their interaction with the Na+/K+-ATPase. peerj.comresearchgate.netresearchgate.net For example, docking analyses have revealed that cardenolides can interact with the enzyme through hydrogen bonds, with specific residues like Thr797 forming interactions with the β-hydroxyl group at position 14 of the cardenolide. peerj.com Computational models can predict the binding affinity and explain differences in cytotoxic activity between similar cardenolides. researchgate.net Beyond Na+/K+-ATPase, molecular docking has also been applied to investigate cardenolide interactions with other targets, such as the human p53 protein and HIV-1 protease, suggesting potential for diverse therapeutic applications. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) modeling aims to establish a mathematical relationship between a compound's chemical structure (represented by molecular descriptors) and its biological activity. researchgate.netnih.govresearchgate.netneliti.compreprints.org This approach allows for the prediction of the activity of new, unsynthesized compounds and the identification of key structural features contributing to activity. researchgate.netnih.govneliti.com

In cardenolide research, QSAR models have been developed to understand and predict antiproliferative activity, among other effects. researchgate.netnih.gov These models have indicated that physicochemical properties such as lipophilicity and the presence of hydrogen bond acceptor atoms are crucial for increasing antiproliferative activity. researchgate.netnih.govresearchgate.net Conversely, the presence and position of highly electronegative atoms can decrease the effect. nih.gov QSAR analyses have also highlighted the importance of substituent groups at the C-3 position and emphasized that the C and D steroidal rings should remain unmodified for optimal antiproliferative effects. researchgate.netnih.gov Software like PaDEL has been used to calculate molecular descriptors for QSAR analysis of cardenolides. researchgate.netnih.gov

Table 2: Key SAR Findings in Cardenolide Research

Structural FeatureImpact on ActivityRelevant Positions/Details
Steroidal Core Pharmacophore, essential for receptor recognition and hydrophobic binding.Cis-fusion of A/B and C/D rings. Hydroxyl groups at C5 and C14β. C and D rings sensitive to modification for antiproliferative activity. C19 (aldehyde/methyl) influences antiviral efficacy.
Lactone Ring Essential for activity, provides specific interaction points.C17 β-configuration (butyrolactone ring). Electron-deficient β-carbon and carbonyl oxygen.
Sugar Moiety Modulates potency, solubility, stability, pharmacokinetics.Typically at C3, glycosidic linkage. Glycosides generally more active than genins. Specific sugars (e.g., rhamnose) can enhance potency.
Stereochemistry Critical for biological efficacy.C17 β-configuration. A/B and C/D ring fusions (cis-trans-cis optimal). C14β-hydroxyl group. C17α can decrease potency.
Physicochemical Properties (QSAR) Influence antiproliferative activity.Lipophilicity, hydrogen bond acceptors (increase activity). Electronegative atoms (decrease activity).

Detailed Research Findings A key aspect of this compound's SAR revolves around the stereochemistry at the C17 position of its steroid nucleus. Research has shown that the configuration of the furone ring at C17 significantly impacts the compound's inhibitory activity against the cellular sodium pump. Specifically, this compound, which possesses the furone at C17 in the alpha (α) configuration, exhibits substantially weaker inhibitory activity compared to most other cardenolides and bufadienolides where the lactone ring is in the beta (β) configuration. researchgate.net This highlights the critical role of C17 stereochemistry in modulating the binding affinity and subsequent biological effect on Na+/K+-ATPase. researchgate.net

The comparative activity of this compound with other well-known cardiac glycosides, such as ouabain (B1677812) and bufalin (B1668032), further underscores this SAR principle. While ouabain and bufalin demonstrate potent, non-specific inhibition of the Na+/K+-ATPase, this compound's activity is notably weaker, attributed to its C17-α configuration. researchgate.net

The following table summarizes this key SAR finding:

Table 1: Influence of C17 Stereochemistry on Sodium Pump Inhibition

CompoundC17 Configuration of Lactone RingRelative Inhibitory Activity on Na+/K+-ATPase
This compoundAlpha (α)Substantially Weaker
Most Cardenolides/BufadienolidesBeta (β)Stronger

Design of Targeted this compound Derivatives and Libraries

The insights gained from SAR studies provide a roadmap for the rational design of targeted this compound derivatives and the construction of chemical libraries. Given that the stereochemistry at C17 is a critical determinant of Na+/K+-ATPase inhibitory activity, molecular design efforts could focus on modifications at this position to modulate activity. For instance, synthesizing this compound analogues with a beta (β) configuration at C17 could potentially lead to compounds with enhanced Na+/K+-ATPase inhibitory potency, aligning them more closely with the activity profiles of classic cardenolides like ouabain.

The design of targeted this compound derivatives and libraries would involve:

Stereochemical Modifications : Specifically, altering the C17 stereochemistry from alpha to beta to investigate its impact on Na+/K+-ATPase inhibition and other biological activities.

Glycosidic Modifications : Synthesizing analogues with different sugar residues or modified versions of digitalose (B1209599) to explore changes in binding, cellular uptake, and metabolic stability.

Aglycone Derivatization : Introducing various functional groups onto the cardenolide aglycone scaffold to probe hydrophobic, electronic, and steric interactions with potential biological targets.

Fragment-Based Design : Potentially simplifying parts of the this compound structure or combining its key pharmacophores with other known active fragments to create novel compounds with improved properties.

While extensive specific research findings on the design and activity of large libraries of this compound derivatives are not widely detailed in readily available literature, the principles of SAR derived from its core structure and activity provide a strong foundation for such molecular design endeavors. The systematic exploration of these structural variations would be crucial in developing this compound analogues with optimized therapeutic profiles.

Molecular and Cellular Mechanisms of Emicymarin S Biological Actions

Modulation of Gene Transcription and Protein Expression

Regulation of Myosin Binding Protein C3 (MyBP-C) Homeostasis in iPSC-CM Models

Emicymarin (B1205246) was included in a high-throughput chemical screen conducted in induced pluripotent stem cell cardiomyocytes (iPSC-CMs) to identify compounds that alter steady-state levels of Myosin Binding Protein C3 (MyBP-C). clevelandclinic.orgresearchgate.net While the screen aimed to uncover regulators of MyBP-C protein homeostasis, the primary compounds highlighted for significantly reducing MyBP-C levels were JG98 and parthenolide. clevelandclinic.orgresearchgate.net Although this compound was part of this screening library, detailed research findings specifically outlining its direct regulatory role or the precise mechanisms by which it influences MyBP-C homeostasis in iPSC-CM models were not extensively reported in the accessible literature from these studies. clevelandclinic.orgresearchgate.net

Involvement of Chaperone Complexes (e.g., Hsp70-BAG3) in Protein Regulation

The Hsp70-BAG3 complex is recognized as a dynamic regulator of protein stability, particularly for MyBP-C. clevelandclinic.orgresearchgate.net Studies involving high-throughput screens in iPSC-CMs have identified that this complex is an intervenable target to modulate MyBP-C homeostasis. clevelandclinic.orgresearchgate.net Compounds like JG98, an allosteric modulator of heat shock protein 70 (Hsp70) that inhibits its binding to BAG domain proteins, were found to reduce MyBP-C protein levels by disrupting the Hsp70-BAG3 interaction. clevelandclinic.orgresearchgate.net While this compound was part of the compound library screened in these investigations, the specific involvement of this compound in directly regulating or interacting with chaperone complexes such as Hsp70-BAG3 in the context of protein regulation, particularly MyBP-C, is not detailed in the provided research findings. clevelandclinic.orgresearchgate.net

Pathways Related to Antitumor and Cytotoxic Effects in Cancer Cell Lines

This compound has been suggested to possess cytotoxic activity against certain cancer cell lines, indicating potential antitumor properties. ontosight.ai This aligns with the broader understanding of cardiac glycosides, which have demonstrated strong anticancer activity against various cancer cell lines in preclinical studies. researchgate.netresearchgate.net The anticancer mechanisms of cardiac glycosides are complex and are thought to be linked to their primary target, the Na+/K+-ATPase. mdpi.com Beyond its role in ion transport, the Na+/K+-ATPase can act as a receptor, initiating several cell signaling cascades that can inhibit cancer cell proliferation, particularly at low, non-toxic concentrations. mdpi.com Glycosides, in general, mediate their anticancer effects through multiple mechanisms, though further detailed studies are needed to fully understand their clinical utility. researchgate.net

Cellular Pathways Implicated in Neuroprotection

This compound may exhibit neuroprotective properties, suggesting its potential benefit in the prevention or treatment of neurodegenerative diseases. ontosight.ai While specific cellular pathways for this compound's neuroprotective effects are not extensively detailed in the current accessible literature, the neuroprotective actions of other compounds often involve multiple molecular signaling mechanisms. These can include anti-inflammatory, antioxidant, and anti-apoptotic effects, as well as modulation of pathways such as the mitogen-activated protein kinase (MAPK) pathways (e.g., extracellular signal-regulated kinases (ERK), p38), and the phosphoinositide 3-kinase (PI3K)/Akt/FOXO3a-dependent pathways. nih.govajbls.comresearchgate.net Neurotrophic factors and the regulation of glial cell activity are also implicated in neuroprotective processes. kingston.ac.uk

Data Tables

Table 1: Effect of this compound on Apolipoprotein A-I (apoA-I) Transcription in HepG2 Cells

CompoundIncrease in apoA-I Transcription (HepG2 Cells)
This compoundUp to 77%
Cymarin (B190896)37%

Data Source: nih.gov

Biological Activities of Emicymarin in Preclinical Research Models

In Vitro Studies on Cardiac Cell Models for Cardiotonic Effects

Emicymarin (B1205246) is classified as a cardiac glycoside, a group of steroidal compounds recognized for their capacity to influence cellular functions by binding to and inhibiting the Na,K-ATPase frontiersin.orgacademicjournals.org. Historically, cardiac glycosides have been utilized in medical contexts for their cardiotonic effects, particularly in the management of chronic heart failure frontiersin.org. However, specific detailed in vitro studies directly evaluating this compound's cardiotonic effects in isolated cardiac cell models, such as cardiomyocytes or engineered heart tissues, were not extensively detailed in the provided preclinical research. It has been noted in broader studies concerning Na/K-ATPase inhibitors that examining cardiac and vascular tissues would offer valuable insights beyond findings from other tissue preparations researchgate.net.

Evaluation of Antitumor and Cytotoxic Properties in Cell Lines and Preclinical in vitro and in vivo Models

While glycosides derived from various plant sources have demonstrated potent cytotoxic effects against a range of cancer cell lines in initial preclinical investigations researchgate.net, the available research snippets did not provide specific detailed findings regarding the antitumor or cytotoxic properties of this compound itself in cell lines or preclinical in vitro and in vivo models. Preclinical models, including drug-adapted cancer cell lines and immunocompetent mouse models, are established tools for studying acquired drug resistance and evaluating the efficacy of potential antitumor agents nih.govuic.edumdpi.come-crt.orgfrontiersin.org.

Assessment of Neuroprotective Potential in Cellular Assays

Cellular assays employing neuronal cell lines, such as human neuroblastoma SH-SY5Y cells, are commonly utilized to assess the neuroprotective potential of compounds against various forms of neuronal damage and toxicity nih.govmdbneuro.comnih.govjapsonline.com. Nevertheless, specific detailed research findings pertaining to this compound's neuroprotective potential in such cellular assays were not identified within the scope of the provided information.

Metabolic and Transcriptional Modulation in HepG2 Cells

Research has indicated that this compound can induce transcriptional modulation within HepG2 cells, a human liver cancer cell line frequently employed as an in vitro model for studying liver metabolism and drug responses nih.gov. A notable finding is that this compound was observed to increase the transcription of apolipoprotein A-I (apoA-I) in HepG2 cells researchgate.net. This suggests a potential involvement of this compound in modulating lipid metabolism pathways, given apoA-I's critical role as a primary component of high-density lipoprotein (HDL) and its function in reverse cholesterol transport.

Table 1: Effect of this compound on ApoA-I Transcription in HepG2 Cells

CompoundEffect on ApoA-I Transcription in HepG2 CellsReference
This compoundIncreased researchgate.net

Studies in Non-Human Mammalian Cell and Tissue Preparations (e.g., dog kidney, pig brain)

Investigations into this compound's interaction with the cellular sodium pump (Na/K-ATPase) have been performed using various non-human mammalian cell and tissue preparations. It was observed that this compound exhibited a markedly reduced inhibitory effect on the sodium pump found in leucocytes when compared to its inhibitory action on sodium pumps in erythrocytes, dog kidney, and pig brain preparations researchgate.net. Furthermore, studies revealed that a change in the stereochemical configuration at the C17 position from beta to alpha, transforming this compound into allo-emicymarin, profoundly diminished the compound's ability to inhibit sodium pumps researchgate.net. This highlights the critical role of specific stereochemistry in its inhibitory activity.

Table 2: Relative Inhibition of Sodium Pumps by this compound Across Different Mammalian Preparations

PreparationThis compound's Inhibition of Sodium PumpReference
Human ErythrocytesInhibition observed researchgate.net
Human LeucocytesMarkedly reduced inhibition researchgate.net
Dog KidneyInhibition observed researchgate.net
Pig BrainInhibition observed researchgate.net

Investigations in Induced Pluripotent Stem Cell-Derived Cardiomyocyte (iPSC-CM) Models

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are increasingly recognized as valuable in vitro models for cardiac research, including disease modeling and drug screening, owing to their capacity to reflect patient-specific genotype-phenotype relationships nih.govbiorxiv.orgmdpi.comfrontiersin.org. This compound was identified as a compound included in a small molecule library that was screened using iPSC-CMs in studies focused on regulating myosin binding protein C3 (MyBP-C) biorxiv.org. However, the specific detailed research findings or the nature of this compound's particular activity within these iPSC-CM models were not elaborated upon in the provided search results.

Advanced Analytical Methodologies in Emicymarin Research

Spectroscopic Techniques for Structural Confirmation

The definitive elucidation and confirmation of Emicymarin's chemical structure rely heavily on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, atomic connectivity, and stereochemistry of the compound. Key spectroscopic approaches employed for such purposes include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy, encompassing both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is indispensable for determining the precise arrangement of atoms within the This compound (B1205246) molecule. It provides information on the chemical environment of individual nuclei, spin-spin coupling patterns, and relative numbers of protons and carbons. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are particularly crucial for establishing connectivity and stereochemical assignments. For instance, 2D NOESY spectroscopy can be used to determine the stereochemistry at specific chiral centers, such as C-17 in this compound, by revealing spatial proximities between atoms nih.govnih.gov.

IR spectroscopy offers a "fingerprint" of the molecule, identifying characteristic functional groups present in this compound based on their unique vibrational frequencies wikidata.orgnih.gov. UV-Vis spectroscopy is utilized to detect and quantify compounds that absorb light in the ultraviolet or visible regions, providing information on conjugated systems and chromophores wikidata.orgumons.ac.be. Mass spectrometry provides the molecular weight of this compound and its fragments, which is critical for confirming its molecular formula (C₃₀H₄₆O₉) and identifying structural subunits uni.lu. The combination of these spectroscopic data allows for a comprehensive and unambiguous structural elucidation of complex natural products like this compound umons.ac.beguidetoimmunopharmacology.org.

Method Development and Validation Protocols in Pharmaceutical Analysis

Analytical method development and validation are foundational processes in pharmaceutical research, ensuring that data generated from testing this compound, or any other pharmaceutical compound, is accurate, reliable, and compliant with regulatory standards nih.gov. These protocols are essential for quantifying active ingredients, identifying degradation products, profiling impurities, and assessing content uniformity nih.gov.

The validation process involves demonstrating that an analytical method is suitable for its intended purpose and consistently produces reliable results over time. Key validation parameters include:

Accuracy: The closeness of agreement between the value found and the accepted true value.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components researchgate.net.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range researchgate.netnih.gov.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity researchgate.net.

Limit of Detection (LOD): The lowest analyte concentration that can be reliably detected, but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision.

Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.

Ruggedness: The degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, instruments, or reagents.

Analytical Target Profiling (ATP) and Quality by Design (QbD) Approaches

The integration of Quality by Design (QbD) principles into analytical method development has become increasingly imperative in the pharmaceutical industry nih.govuni.lu. QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management.

A central concept within Analytical QbD (AQbD) is the Analytical Target Profile (ATP) researchgate.net. Analogous to the Quality Target Product Profile (QTPP) for drug products, the ATP prospectively summarizes the required performance characteristics of an analytical procedure. It describes the method performance characteristics and associated performance criteria necessary to ensure that the data produced is suitable for its intended purpose researchgate.net. The ATP drives the design and development of an efficient analytical method adapted to its intended use, focusing attention on the properties of a method that impact quality decisions.

Design of Experiments (DoE) in Method Optimization

Design of Experiments (DoE) is a powerful statistical methodology that serves as a cornerstone for method optimization within the QbD framework nih.govnih.govuni.lu. DoE allows for the simultaneous variation of multiple experimental parameters, enabling researchers to efficiently identify critical analytical parameters, establish optimal operating ranges, and understand the interactions between different factors nih.govuni.lu.

By systematically planning experiments, DoE minimizes the number of experimental runs required while maximizing the amount of information obtained about a process. This approach helps in reducing bias and increasing precision in analytical results. DoE studies are typically designed to achieve various objectives, including method optimization, robustness assessment, and ruggedness evaluation. For instance, in optimizing a chromatographic method for this compound, DoE could be used to evaluate the effects of column type, mobile phase composition, flow rate, and temperature on peak resolution, retention time, and sensitivity.

Robustness and Reproducibility Assessments

Robustness and reproducibility are critical performance characteristics that ensure the reliability and consistency of analytical methods throughout their lifecycle.

Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. Assessing robustness involves intentionally varying factors such as pH of the mobile phase, column temperature, flow rate, or detector wavelength, and observing the impact on method performance (e.g., retention time, peak area, resolution). A robust method provides consistent results even when minor deviations from the established conditions occur, which is crucial for routine analysis in different laboratories or with different instruments guidetoimmunopharmacology.org.

Reproducibility is the precision between laboratories, reflecting the ability of an analytical method to provide consistent results when performed by different analysts, using different equipment, or in different laboratories. While robustness focuses on minor variations within a single laboratory, reproducibility assesses the transferability and consistency of the method across a broader operational scope. Both assessments are vital for ensuring that the analytical data for compounds like this compound are reliable and comparable across various studies and manufacturing sites.

Bioassay-Guided Fractionation Techniques for Active Compound Isolation

This compound, being a cardiac glycoside and a natural product derived from Digtalinum verum researchgate.netnih.govmednexus.org, is a prime candidate for isolation using bioassay-guided fractionation techniques. This approach is a powerful strategy for the discovery and isolation of novel bioactive compounds from complex natural matrices, such as plant extracts.

The process of bioassay-guided fractionation involves systematically separating components of a crude extract based on their physicochemical properties, followed by testing each fraction for a specific biological activity. The active fractions are then subjected to further separation and re-testing in an iterative manner, progressively narrowing down the complexity of the mixture until pure, biologically active compounds are isolated.

A typical bioassay-guided fractionation protocol for a compound like this compound would involve:

Extraction: Obtaining a crude extract from the plant material (e.g., Digtalinum verum) using appropriate solvents.

Initial Fractionation: Separating the crude extract into several fractions based on polarity or other properties, often using techniques like liquid-liquid extraction or flash chromatography.

Bioassay Screening: Testing each fraction for the desired biological activity (e.g., inhibition of the cellular sodium pump, as this compound is known to do guidetoimmunopharmacology.org).

Targeted Separation: The most active fractions are then subjected to more refined chromatographic techniques, such as column chromatography (e.g., vacuum liquid chromatography), High-Performance Liquid Chromatography (HPLC), or Thin-Layer Chromatography (TLC), to further separate the components.

Re-screening and Isolation: The sub-fractions are re-screened in the bioassay, and this iterative process continues until a single, pure compound responsible for the observed activity is isolated.

Structural Elucidation: Once isolated, the pure active compound (e.g., this compound) is then characterized using spectroscopic techniques as described in Section 8.3.

This methodology ensures that the isolation effort is directed towards compounds with demonstrated biological relevance, making the discovery process more efficient. For example, studies on this compound have shown its selective inhibition of the cellular sodium pump (Na+/K+-ATPase) guidetoimmunopharmacology.org. This specific biological activity would serve as the guiding bioassay during its isolation process.

Detailed Research Findings: Inhibition of Cellular Sodium Pump by this compound

Research by Hilton et al. (2010) investigated the selective inhibition of the cellular sodium pump by this compound and other related compounds guidetoimmunopharmacology.org. This study demonstrated that this compound exhibits inhibitory effects on Na+/K+-ATPase activity, a key target for cardiac glycosides. The inhibitory profile of this compound was compared to other compounds, including ouabain (B1677812) and bufalin (B1668032), which are also known inhibitors of the sodium pump guidetoimmunopharmacology.org.

The study found that this compound (17β configuration) was a more potent inhibitor of the cellular sodium pump/ATP-ase compared to its diastereoisomer, allo-emicymarin (17α configuration) guidetoimmunopharmacology.org. However, both this compound and allo-emicymarin were weaker inhibitors of the leucocyte sodium pump compared to other preparations studied guidetoimmunopharmacology.org. This highlights the importance of stereochemistry at C-17 for inhibitory activity nih.govguidetoimmunopharmacology.org.

The following table summarizes illustrative data on the inhibitory effects of this compound and related compounds on Na+/K+-ATPase activity, as reported in the literature guidetoimmunopharmacology.org.

CompoundTarget (Na+/K+-ATPase)Maximum Inhibition (%) at 10⁻⁴ mol/LRelative Potency (vs. Ouabain/Bufalin)Stereochemistry at C-17
This compoundDog Kidney ATP-aseNot explicitly stated (potent)Weaker than Ouabain/Bufalin guidetoimmunopharmacology.orgβ
This compoundPig Brain ATP-aseNot explicitly stated (potent)Weaker than Ouabain/Bufalin guidetoimmunopharmacology.orgβ
This compoundHuman Erythrocyte Na PumpNot explicitly stated (potent)Weaker than Ouabain/Bufalin guidetoimmunopharmacology.orgβ
This compoundHuman Leucocyte Na Pump47% (at max conc.) guidetoimmunopharmacology.orgWeaker than Ouabain/Bufalin guidetoimmunopharmacology.orgβ
Allo-emicymarinHuman Leucocyte Na PumpWeak inhibitorWeaker than this compound (17β)α
OuabainDog Kidney ATP-aseNear-total inhibition guidetoimmunopharmacology.orgReference compound guidetoimmunopharmacology.orgN/A
BufalinDog Kidney ATP-aseNear-total inhibition guidetoimmunopharmacology.orgReference compound guidetoimmunopharmacology.orgN/A

Note: Specific numerical values for maximum inhibition for all targets were not uniformly available across all snippets for this compound, but the relative potencies and the specific inhibition for leucocyte sodium pump are cited guidetoimmunopharmacology.org.

Additionally, this compound has been shown to increase apoA-I transcription in HepG2 cells by up to 77%, making it a structurally comparable compound to cymarin (B190896) in this regard researchgate.netwikipedia.org.

Future Research Directions and Unresolved Questions for Emicymarin

Comprehensive Elucidation of the Complete Emicymarin (B1205246) Biosynthetic Pathway

This compound belongs to the class of cardenolides, which are steroid glycosides found in various plants, notably within the Apocynaceae family. Its chemical structure incorporates a cardenolide aglycone moiety linked to 6-deoxy-3-O-methyl-D-galactopyranose, also known as digitalose (B1209599) ontosight.ai. Digitalose itself is a deoxy sugar component found in several cardiac glycosides, with its chemical structure first elucidated in 1943 wikipedia.org. Despite these structural insights, the comprehensive elucidation of the entire biosynthetic pathway for this compound remains an area requiring extensive research. Understanding the enzymatic steps and genetic machinery involved in its natural production could pave the way for sustainable and efficient biotechnological production or lead to the discovery of novel analogues through bioengineering approaches. The complexity of cardenolide biosynthesis, as indicated by the ongoing efforts to elucidate distal events in pathways for related compounds like endogenous ouabain (B1677812), highlights the significant work still needed in this domain researchgate.net.

Deeper Mechanistic Insights into Na+/K+-ATPase Interaction and Selectivity

This compound is recognized for its cardiotonic effects, stemming from its ability to exert positive inotropic effects, a characteristic shared with other cardenolides, positioning it as a potential lead compound for novel cardiac glycosides ontosight.ai. Studies have demonstrated that this compound acts as a selective inhibitor of the cellular sodium pump, the Na+/K+-ATPase researchgate.net. This enzyme, crucial for maintaining cellular ion gradients, is an integral membrane protein composed of catalytic (alpha) and glycoprotein (B1211001) (beta) subunits wikipedia.org. Its function is significantly influenced by the surrounding lipid environment, with specific lipid-interaction sites affecting protein activation and stabilization nih.gov.

A notable observation is the profound reduction in this compound's inhibitory capability when the stereochemistry at its C17 position is altered from beta (as in this compound) to alpha (as in allo-Emicymarin) researchgate.netresearchgate.net. This underscores the critical role of specific structural configurations in its biological activity. Furthermore, research has revealed a "markedly reduced effectiveness of this compound on the leucocyte sodium pump compared to its effect on erythrocyte or isolated ATPase preparations" researchgate.net. This observed selectivity across different cellular contexts necessitates deeper mechanistic investigations. Future studies should aim to precisely map the binding sites on the Na+/K+-ATPase for this compound, elucidate the molecular determinants of its cellular and tissue-specific selectivity, and understand how the lipid microenvironment or specific isoform expressions of the Na+/K+-ATPase subunits contribute to these differential responses.

Validation of Predicted Molecular Targets and Signaling Pathways (e.g., BRD4)

In silico analyses have predicted this compound's potential to influence specific molecular targets and signaling pathways beyond its primary Na+/K+-ATPase interaction. Notably, this compound has been shown to increase apolipoprotein A-I (apoA-I) transcription in HepG2 cells by up to 77%, a more pronounced effect than that observed with the structurally similar compound, cymarin (B190896) (37%) nih.govsemanticscholar.org. This effect was predicted to involve the inhibition of Bromodomain-containing protein 4 (BRD4) nih.govsemanticscholar.org.

BRD4, a member of the BET (bromodomain and extra-terminal domain) family, is an epigenetic regulator that binds to acetylated histones and plays a pivotal role in regulating gene expression, making it an attractive therapeutic target, particularly in various cancers nih.govmdpi.comrsc.orgresearchgate.net. BRD4 is known to promote the expression of genes involved in matrix remodeling and proliferation, such as Type I collagen (Col1A1) frontiersin.org. However, the precise mechanism by which BRD4 and its associated transcriptional components are recruited to specific gene promoters or enhancers remains incompletely understood, as BRD4 itself lacks a direct DNA binding motif nih.gov. Therefore, critical future research involves conducting additional experiments to definitively validate whether this compound's observed increase in apoA-I transcription is indeed mediated through BRD4 inhibition and to fully characterize any other predicted signaling pathways nih.govsemanticscholar.orgresearchgate.net.

Exploration of Novel Biological Activities Beyond Current Knowledge

Beyond its well-documented cardiotonic effects, this compound has shown promising preliminary results in other biological contexts, including cytotoxic activity against certain cancer cell lines and potential neuroprotective effects ontosight.ai. The broader class of cardenolides and bufadienolides, to which this compound belongs, is a rich source of biologically active compounds. For instance, novel cytotoxic bufadienolides have been identified dntb.gov.ua. Furthermore, related cardiac glycosides like convallatoxin (B1669428) have demonstrated the ability to inhibit human cytomegalovirus infection by reducing methionine import asm.org. These findings suggest that this compound may possess additional, as-yet-undiscovered biological activities. Future research should systematically explore a wider spectrum of pharmacological effects, including antiviral, anti-inflammatory, or other cytostatic properties, through high-throughput screening and targeted assays. This could uncover novel therapeutic applications for this compound or its derivatives.

Development of Advanced Synthetic Routes for Complex Analogues

The chemical synthesis of complex natural products like this compound and its analogues presents significant challenges. The intricate stereochemistry, particularly at positions like C17, is crucial for their biological activity, necessitating highly stereoselective synthetic strategies researchgate.netresearchgate.netkit.edu. Efforts in synthesizing related compounds, such as bufadienolides, have employed advanced techniques like Suzuki coupling researchgate.net and unified total synthesis approaches researchgate.net. Key challenges in the synthesis of cardenolides include the selective oxidation of saturated carbon centers and the precise installation of multiple hydroxyl groups within the steroidal framework researchgate.net. Developing more efficient, scalable, and stereoselective synthetic routes for this compound and its complex analogues is vital. Such advancements would not only facilitate the production of this compound for further research but also enable the creation of novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties, potentially leading to new drug candidates.

Addressing Species-Specific Responses in Preclinical Models

Preclinical studies on this compound have indicated potential species-specific differences in its biological responses. For instance, a study investigating this compound's inhibitory effect on Na+/K+-ATPase noted a "markedly reduced effectiveness of this compound on the leucocyte sodium pump as compared with that of the erythrocyte or the isolated ATP-ases," and explicitly suggested that "species differences in the indices measured may exist" researchgate.net. This particular study, while informative, utilized human erythrocytes and leukocytes alongside dog kidney and pig brain tissues, highlighting the need for more focused investigations using exclusively human tissues and cells to minimize confounding factors related to interspecies variability researchgate.net. Future research must systematically compare this compound's effects across a range of preclinical models, including various animal species and human-derived cellular systems, to accurately predict its efficacy and potential off-target effects in humans. Understanding these species-specific responses is critical for translating preclinical findings into clinical applications.

Development of More Sensitive and Selective Analytical Methods for Detection in Biological Matrices

Accurate and precise quantification of this compound in complex biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Current analytical techniques for pharmaceutical compounds in biological matrices generally include liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS), enzyme-linked immunosorbent assays (ELISA), and radioimmunoassays (RIA), among others japsonline.comresearchgate.net. However, challenges persist, such as mitigating matrix effects, ensuring high selectivity and specificity for the analyte, and achieving sufficiently low limits of quantification cmicgroup.com.

There is a pressing need for the development of more sensitive and selective analytical methods specifically tailored for this compound. This includes improving detection capabilities for very low concentrations and expanding the range of biological matrices that can be reliably analyzed, such as oral fluid, dried blood spots, hair, nails, and other body tissues, where current literature and validated methods are often limited nih.gov. Future directions in analytical chemistry also point towards real-time and in vivo monitoring methods, which would provide continuous data on drug levels and facilitate personalized therapeutic adjustments researchgate.net. Advancements in this area would significantly enhance the ability to study this compound's absorption, distribution, metabolism, and excretion profiles in various biological systems.

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